molecular formula C25H27N3O2S2 B2987573 1-(4-(4-Acetylphenyl)piperazin-1-yl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)ethanone CAS No. 941947-85-9

1-(4-(4-Acetylphenyl)piperazin-1-yl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)ethanone

Cat. No. B2987573
CAS RN: 941947-85-9
M. Wt: 465.63
InChI Key: ZJVQPKSEGJPBJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-(4-Acetylphenyl)piperazin-1-yl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)ethanone is a useful research compound. Its molecular formula is C25H27N3O2S2 and its molecular weight is 465.63. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Antifungal Activities

A series of azole-containing piperazine derivatives, similar in structure to the compound of interest, were synthesized and evaluated for their antibacterial and antifungal properties. The derivatives showed moderate to significant activities against various strains, with some compounds exhibiting broad-spectrum antimicrobial efficacy comparable to standard drugs such as chloramphenicol and fluconazole. This suggests potential applications of these compounds in developing new antimicrobial agents (Gan, Fang, & Zhou, 2010).

Electrochemical Synthesis and Applications

Electrochemical syntheses of new arylthiobenzazoles were conducted via the electrochemical oxidation of a structurally related compound. The electrochemically generated p-quinone imine underwent a Michael addition reaction with 2-SH-benzazoles, leading to disubstituted derivatives. This method could be applied to the synthesis of analogs of the compound , potentially opening up new pathways for creating derivatives with varied biological activities (Amani & Nematollahi, 2012).

Anti-Inflammatory Activity

Novel compounds with structural similarities were synthesized and evaluated for their anti-inflammatory properties. Some of these compounds demonstrated significant in vitro anti-inflammatory activity, offering insights into the potential use of the compound for developing anti-inflammatory agents (Ahmed, Molvi, & Khan, 2017).

Novel Synthesis Approaches and Biological Activities

Novel 1,3,4-thiadiazole amide compounds containing piperazine were synthesized, with some showing inhibitory effects against specific bacterial strains, indicating potential antimicrobial applications. These findings could guide the exploration of the biological activities of the compound and its derivatives (Xia, 2015).

Antimicrobial Agent Development

A series of compounds structurally related to the compound of interest were synthesized and exhibited potent antimicrobial activities, suggesting the potential of these derivatives in antimicrobial agent development. This points to a possible research direction for the compound , exploring its efficacy as an antimicrobial agent (Zaidi et al., 2021).

properties

IUPAC Name

1-[4-(4-acetylphenyl)piperazin-1-yl]-2-[2-[(4-methylphenyl)methylsulfanyl]-1,3-thiazol-4-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O2S2/c1-18-3-5-20(6-4-18)16-31-25-26-22(17-32-25)15-24(30)28-13-11-27(12-14-28)23-9-7-21(8-10-23)19(2)29/h3-10,17H,11-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJVQPKSEGJPBJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC(=CS2)CC(=O)N3CCN(CC3)C4=CC=C(C=C4)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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